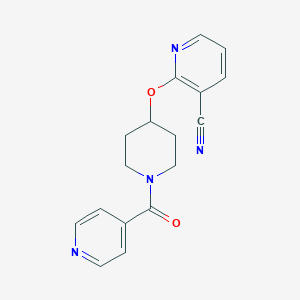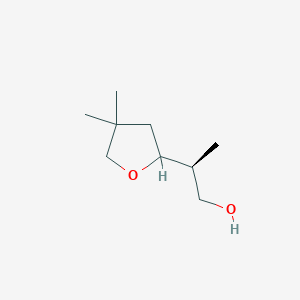
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, also known as DMPA, is a chiral alcohol that has been extensively used in various scientific research studies. DMPA is a versatile compound that can be synthesized using different methods, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is not well understood, but it is believed to involve the interaction of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with enzymes and receptors in the body. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to have a wide range of biochemical and physiological effects, including antifungal, antiviral, and antitumor activities. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several advantages for use in lab experiments, including its high enantioselectivity, its versatility as a chiral building block, and its ability to inhibit the activity of certain enzymes and receptors. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol also has some limitations, including its high cost and the difficulty in synthesizing large quantities of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
将来の方向性
There are several future directions for the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in scientific research, including the development of new synthetic methods for the production of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol and its derivatives, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol as a chiral ligand in asymmetric catalysis, and the investigation of the mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in the body. Additionally, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in drug discovery and the development of new therapeutic agents is an area of active research.
合成法
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol can be synthesized using different methods, including the Sharpless asymmetric epoxidation method, the Corey-Bakshi-Shibata (CBS) reduction method, and the Evans aldol reaction. The Sharpless asymmetric epoxidation method involves the use of a chiral catalyst, tert-butyl hydroperoxide, and a co-catalyst, such as titanium isopropoxide, to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with high enantioselectivity. The CBS reduction method involves the use of a chiral reducing agent, such as (S)-2-phenyl-2-propanol, to reduce the ketone group of 4,4-dimethyloxolan-2-one to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol. The Evans aldol reaction involves the use of a chiral auxiliary, such as (S)-proline, to catalyze the reaction between 4,4-dimethyloxolan-2-one and formaldehyde to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
科学的研究の応用
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been extensively used in various scientific research studies, including drug discovery, asymmetric synthesis, and organic chemistry. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to be a useful chiral building block for the synthesis of various compounds, including natural products and pharmaceuticals. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
特性
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFEBKQYGAFMI-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2769705.png)

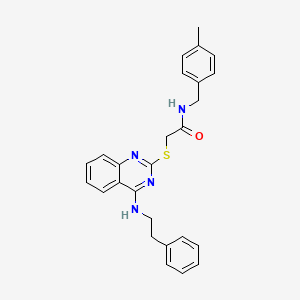
![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
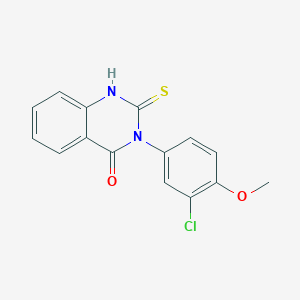
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)

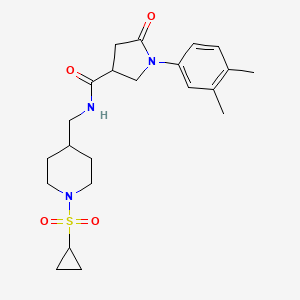
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
